2-(2,3-Dimethoxyphenoxy)oxane
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Overview
Description
2-(2,3-Dimethoxyphenoxy)oxane is an organic compound characterized by the presence of a dimethoxyphenoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenoxy)oxane typically involves the reaction of 2,3-dimethoxyphenol with an appropriate oxane precursor. One common method includes the use of dimethyloxosulfonium methylide to facilitate the formation of the oxane ring through an epoxide opening reaction . The reaction conditions often involve moderate heating and the use of solvents such as dimethyl sulfoxide (DMSO) or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups on the phenoxy ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-(2,3-Dimethoxyphenoxy)oxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but with an isocyanate group instead of an oxane ring.
2,3-Dimethoxyphenol: Shares the dimethoxyphenol moiety but lacks the oxane ring.
2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol: A more complex derivative with additional hydroxyl groups.
Uniqueness
2-(2,3-Dimethoxyphenoxy)oxane is unique due to its combination of a dimethoxyphenoxy group and an oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81603-62-5 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenoxy)oxane |
InChI |
InChI=1S/C13H18O4/c1-14-10-6-5-7-11(13(10)15-2)17-12-8-3-4-9-16-12/h5-7,12H,3-4,8-9H2,1-2H3 |
InChI Key |
FEKRXXFDIFDAMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2CCCCO2)OC |
Origin of Product |
United States |
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